Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate hydrochloride
Description
Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety. Such compounds are critical intermediates in asymmetric synthesis, particularly in pharmaceutical chemistry, where pyrrolidine scaffolds are prevalent in bioactive molecules (e.g., protease inhibitors, kinase modulators). The Boc group enhances stability during synthetic steps and is removable under mild acidic conditions, making it advantageous for multi-step syntheses.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYCQKLSGMAVQH-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592157 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171110-72-8 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-cis-4-amino-L-proline methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Decarboxylation and Boc Protection
trans-4-Hydroxy-L-proline undergoes decarboxylation in aqueous triethylamine with di-tert-butyl dicarbonate (Boc anhydride) to yield (R)-3-hydroxypyrrolidine. The Boc group is introduced at the ring nitrogen under mild basic conditions (pH 7–8), achieving >95% protection efficiency.
Sulfonylation and Azide Substitution
The hydroxyl group at position 4 is converted to a tosylate or mesylate using toluenesulfonyl chloride. Subsequent SN2 displacement with sodium azide in dimethylformamide (DMF) at 25–40°C inverts the configuration to (S), forming the azide intermediate.
Azide Reduction and Hydrochloride Formation
The azide group is reduced to a primary amine using triphenylphosphine (Staudinger reaction) or catalytic hydrogenation (Pd/C, H₂). Acidification with hydrochloric acid precipitates the hydrochloride salt, yielding the target compound with >98% enantiomeric excess (ee).
Key Advantages :
-
High stereochemical fidelity due to SN2 inversion.
-
Commercially available starting material (trans-4-hydroxy-L-proline).
Direct Functionalization of Pyrrolidine-2-Carboxylic Acid Methyl Ester
An alternative approach starts with L-proline methyl ester, preserving the (2S) configuration at position 2:
Boc Protection of the Ring Nitrogen
The secondary amine of L-proline methyl ester is protected with Boc anhydride in dichloromethane (DCM) and triethylamine. This step proceeds quantitatively under anhydrous conditions.
Introduction of the 4-Amino Group
The Boc-protected intermediate is functionalized at position 4 via bromination or hydroxylation. For example, bromine in sodium hydroxide facilitates Hofmann degradation, converting a carboxamide to an amine. Alternatively, hydroxylation with m-CPBA followed by azide substitution (as in Section 1.2) achieves the desired (4S) configuration.
Crystallization and Purification
The crude product is crystallized from acetone or petroleum ether at low temperatures (-2°C to 0°C), yielding white crystalline powder with ≥98% purity.
Comparative Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 25°C, 12h | 95 | 99 |
| Azide Substitution | NaN₃, DMF, 40°C, 24h | 85 | 97 |
| Reduction | PPh₃, THF/H₂O, 25°C, 6h | 90 | 98 |
| Hydrochloride Formation | HCl (g), Et₂O, 0°C, 2h | 95 | 99 |
Resolution of Diastereomeric Mixtures
Racemic mixtures of pyrrolidine derivatives are resolved using chiral auxiliaries or enzymatic methods. For instance:
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze the (2R,4R)-enantiomer of a diester precursor, leaving the desired (2S,4S)-ester intact. This method achieves ≥90% ee but requires optimization of solvent and temperature.
Chiral Chromatography
Preparative HPLC with amylose-based columns resolves diastereomers, though this method is cost-prohibitive for large-scale synthesis.
Industrial-Scale Optimization
Patent CN104628627A highlights a scalable protocol for analogous piperidine compounds, adaptable to pyrrolidine systems:
One-Pot Bromination-Amination
Bromine in sodium hydroxide lye reacts with a Boc-protected carboxamide intermediate, directly introducing the amine group via Hofmann degradation. This method bypasses azide intermediates, reducing safety risks.
Crystallization Techniques
Low-temperature crystallization (-2°C) in acetone or petroleum ether removes byproducts, ensuring ≥98% purity without chromatography.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Boc Deprotection Under Acidic Conditions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine hydrochloride. This reaction is critical for subsequent functionalization.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| 4 M HCl in dioxane, 3 h, room temp | Boc removal; forms amine hydrochloride | 97% | |
| 6 M HCl, reflux, 16 h | Complete deprotection | 95% |
Mechanism : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol. The reaction is highly efficient in polar aprotic solvents .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to produce the corresponding carboxylic acid, a key step for generating bioactive intermediates.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 2 M LiOH, THF/H₂O, 24 h, rt | (2S,4S)-4-Boc-aminopyrrolidine-2-carboxylic acid | 89% | |
| 1 N NaOH, MeOH, 12 h, 60°C | Free acid (after Boc deprotection) | 82% |
Applications : Hydrolyzed products serve as precursors for peptide coupling or metal-organic frameworks .
Amine Coupling Reactions
The free amine (post-Boc deprotection) participates in peptide bond formation.
| Coupling Agent | Substrate | Yield | Source |
|---|---|---|---|
| HATU, DIPEA, DMF | Fmoc-protected amino acids | 75–90% | |
| EDC/HOBt, CH₂Cl₂ | Carboxylic acid derivatives | 68% |
Example : Reaction with Fmoc-Gly-OH under HATU activation produces dipeptides for kinase inhibitor synthesis .
Reductive Alkylation
The secondary amine undergoes reductive alkylation with aldehydes/ketones.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH(OAc)₃, DCE, 3,4-dichlorobenzaldehyde | N-alkylated pyrrolidine derivative | 63% | |
| H₂, Pd/C, MeOH | Hydrogenolysis of azide to amine | 97% |
Key Use : Synthesis of arginase inhibitors with IC₅₀ values < 300 nM .
Comparative Reactivity with Structural Analogs
The (2S,4S) stereochemistry confers distinct reactivity compared to other pyrrolidine derivatives.
| Compound | Reaction Rate (Boc Deprotection) | Unique Reactivity |
|---|---|---|
| (2S,4R)-Boc-aminopyrrolidine ester | 1.5× slower | Higher steric hindrance at C4 |
| (2R,4S)-Cbz-protected analog | 2× faster | Electron-withdrawing Cbz group |
Data sourced from competitive experiments .
Stability and Side Reactions
Scientific Research Applications
The compound features a pyrrolidine ring which is crucial for its biological activity. The Boc (tert-butoxycarbonyl) group serves as a protecting group that can be removed under specific conditions to yield the free amine for further reactions.
Peptide Synthesis
Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate hydrochloride is frequently utilized as a building block in the synthesis of various peptides. Its structural characteristics facilitate the formation of peptide bonds, making it valuable in the development of peptide therapeutics.
Drug Development
The compound has been investigated for its potential use in developing drugs targeting neurological disorders. Its ability to mimic natural amino acids allows it to be incorporated into drug candidates that can cross the blood-brain barrier effectively.
Chiral Synthesis
Due to its chiral nature, this compound is employed in asymmetric synthesis processes. It provides a source of chirality that is essential for producing enantiomerically pure compounds, which are critical in pharmaceutical applications.
Biological Studies
Research has shown that derivatives of this compound exhibit various biological activities, including antimicrobial and antitumor properties. Studies have focused on modifying the structure to enhance these activities further.
Case Study 1: Peptide-Based Drug Development
A study published in Journal of Medicinal Chemistry explored the synthesis of a novel peptide using this compound as a key intermediate. The resulting peptide demonstrated significant activity against specific cancer cell lines, highlighting the compound's utility in anticancer drug development.
Case Study 2: Chiral Catalysis
In another research article from Organic Letters, researchers utilized this compound in a chiral catalytic system to synthesize complex molecules with high enantioselectivity. The results indicated that incorporating this compound improved yields and selectivity compared to traditional methods.
Mechanism of Action
The mechanism by which Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate hydrochloride exerts its effects involves its interaction with various molecular targets. The Boc-protected amino group can be selectively deprotected to reveal a reactive amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed or reduced, providing versatility in synthetic applications. The compound’s pyrrolidine ring structure allows it to mimic natural amino acids, facilitating its use in biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The table below summarizes critical parameters for the target compound and its analogs:
Analysis of Differences
a. Protecting Groups: Boc vs. Cbz
- Boc Group (Target Compound) : Offers stability under basic conditions and is cleaved via trifluoroacetic acid (TFA) or HCl in dioxane. Ideal for orthogonal protection strategies.
- Cbz Group (Compounds ): Requires hydrogenolysis (H₂/Pd-C) for removal, limiting compatibility with reducible functional groups.
b. Stereochemical Variations
- The (2R,4S) diastereomer in demonstrates how stereochemistry alters molecular recognition. For instance, in protease inhibitors, such changes can drastically affect binding affinity and selectivity.
c. Substituent Effects
- Aliphatic Substituents (): The 2-(sec-butyl)phenoxy group balances lipophilicity and steric bulk, which may improve bioavailability compared to aromatic analogs.
d. Hazard and Stability
Limitations and Data Gaps
- The target compound’s exact molecular weight and CAS number are unspecified in the evidence.
- Compound lacks critical data (e.g., molecular formula), limiting direct comparison.
Biological Activity
Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20N2O4·HCl
- Molecular Weight : 244.29 g/mol
- CAS Number : 121148-01-4
- Purity : Typically >95% (HPLC)
The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It acts as an inhibitor of various enzymes and receptors involved in metabolic pathways. Its structural features allow it to interact with biological targets effectively, influencing cellular processes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has shown promise in cancer research, particularly as a potential therapeutic agent in inhibiting tumor growth. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.
Case Study Example :
A study involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It appears to modulate neurotransmitter levels and may protect against neurodegenerative conditions.
Research Findings
Several studies have focused on the pharmacological effects of this compound:
- Enzyme Inhibition : Research shows that it inhibits specific enzymes related to metabolic pathways, which could be beneficial for conditions like diabetes.
- Receptor Modulation : The compound has been found to interact with glutamate receptors, potentially offering therapeutic avenues for neurological disorders.
- Toxicity Studies : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand the long-term effects.
Q & A
Q. How can researchers optimize the synthesis of Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate hydrochloride to achieve high enantiomeric purity?
Methodological Answer: To ensure high enantiomeric purity, employ chiral HPLC or enzymatic resolution during synthesis. The Boc (tert-butoxycarbonyl) group provides steric protection for the amine, reducing racemization risks. For intermediates, verify stereochemistry via NMR (e.g., NOESY for spatial proximity) and polarimetry. Use chiral columns (e.g., Chiralpak® IA/IB) with mobile phases like hexane:isopropanol (95:5) for purity assessment. Post-synthesis, recrystallization in solvents such as ethyl acetate/hexane mixtures can further enhance enantiomeric excess .
Q. What strategies address solubility challenges for this compound in aqueous biological assays?
Methodological Answer: Due to its limited aqueous solubility (~3.11 mg/mL), prepare stock solutions in DMSO (10 mM) and dilute in buffered saline with co-solvents like PEG300 or Tween 80 (≤5% v/v). Pre-warm to 37°C and sonicate for 10–15 minutes to aid dissolution. For in vivo studies, use formulations with DMSO:saline ratios (e.g., 30:70) to minimize toxicity. Always confirm solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy to avoid aggregation .
Q. How should researchers validate purity and stability during storage?
Methodological Answer: Assess purity via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and compare retention times against standards. For stability, store lyophilized powder at -80°C (6-month stability) or -20°C (1-month stability). Monitor degradation by tracking free amine formation via LC-MS or FTIR. Include a desiccant (e.g., silica gel) to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can conflicting data on this compound’s solubility and stability across studies be resolved?
Methodological Answer: Contradictions often arise from solvent composition, temperature, or analytical methods. Replicate conditions using standardized protocols:
- Solubility: Use shake-flask method with UV quantification at λmax (e.g., 254 nm).
- Stability: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and compare to controlled storage. Cross-validate with orthogonal techniques (e.g., NMR for structural integrity vs. HPLC for purity). Publish raw data (e.g., chromatograms, spectra) to facilitate reproducibility .
Q. What methodologies evaluate the compound’s metabolic stability in hepatic models?
Methodological Answer: Incubate the compound (10 µM) with human liver microsomes (HLM) or hepatocytes. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the half-life method. Since the compound is not a CYP inhibitor (per CYP1A2/2C9/2D6/3A4 assays), focus on non-oxidative pathways (e.g., esterase-mediated hydrolysis). Include positive controls (e.g., verapamil for CYP3A4) to validate assay conditions .
Q. How can researchers mitigate racemization during Boc-deprotection in downstream reactions?
Methodological Answer: Use mild acidic conditions (4M HCl in dioxane or TFA/DCM (1:99)) at 0–4°C to minimize racemization. Monitor reaction progress via TLC (ninhydrin staining for free amines). For sensitive applications, employ enzymatic deprotection (e.g., lipases in biphasic systems). Post-deprotection, immediately neutralize with cold NaHCO3 and purify via ion-exchange chromatography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
